molecular formula C16H20N4O3S B1427433 O-Torsemide CAS No. 106944-62-1

O-Torsemide

Cat. No.: B1427433
CAS No.: 106944-62-1
M. Wt: 348.4 g/mol
InChI Key: QZCPTFXLYNBKGU-UHFFFAOYSA-N
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Description

1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea is a versatile chemical compound used in diverse scientific research. This compound displays intriguing properties that enable its application in various fields, such as medicine, material science, and catalysis. It is functionally related to a 4-aminopyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea are not explicitly stated in the sources I found .

Scientific Research Applications

Supramolecular Structures and Synthesis

One area of scientific research application for compounds related to 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea involves the study of supramolecular structures. For example, research on the structures of similar sulfonamide isomers, such as 4-(2-methylanilino)pyridine-3-sulfonamide, has revealed differences in their hydrogen-bonding arrangements. These molecules show a conserved conformation due to intramolecular hydrogen bonds and C-H...O interactions, forming layer structures in their supramolecular assembly (Kosutić Hulita et al., 2005).

Antimicrobial Evaluation

Another application involves the antimicrobial evaluation of sulfonate derivatives, including those with pyridyl functional groups. Such studies have led to the discovery of compounds with high activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural confirmation of these compounds is typically achieved through various spectroscopic methods (Fadda et al., 2016).

Synthesis of Novel Derivatives

In the field of synthetic chemistry, there is significant interest in creating novel derivatives with potential anticancer activity. For instance, the synthesis and evaluation of cytostatic activity of novel N-{[4-(1,2,3-triazol)pyridin-3-yl]sulfonyl}urea derivatives have been conducted. These compounds have been tested for their effects on the growth of various human cancer cell lines, providing insights into the functionalization of the pyridinesulfonamide scaffold and its influence on antitumor activity (Szafrański et al., 2017).

Metal Complexes

Research also extends into the structural characterization of metal complexes containing sulfonamido groups. These studies provide valuable information on the interactions and potential applications of such complexes in various fields, including catalysis and material science (Sousa et al., 2001).

Spin-Crossover and Crystallographic Phase Changes

Further research has explored the fascinating interplay between spin-crossover and crystallographic phase changes in iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands. These studies contribute to the understanding of molecular magnetism and the development of advanced materials with tunable properties (Cook et al., 2015).

Safety and Hazards

The safety and hazards associated with 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea are not explicitly stated in the sources I found .

Mechanism of Action

Properties

IUPAC Name

1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPTFXLYNBKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878038
Record name 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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